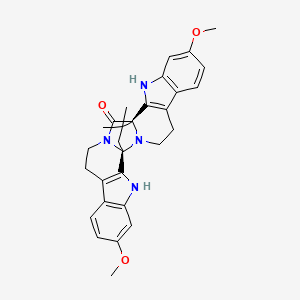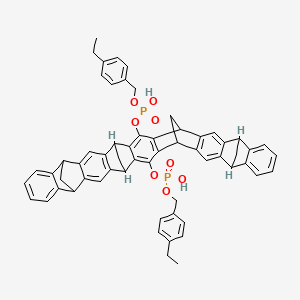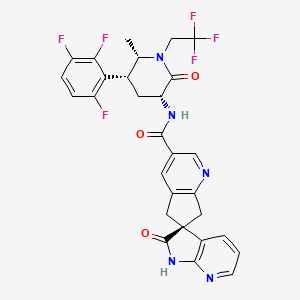
(3R,5R,6S)-Atogepant
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R,6S)-Atogepant is a small molecule that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is a calcitonin gene-related peptide (CGRP) receptor antagonist, primarily investigated for its efficacy in the prevention of migraine attacks. The compound’s unique stereochemistry, denoted by the (3R,5R,6S) configuration, plays a crucial role in its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R,6S)-Atogepant involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry. For instance, a 250-mL, single-neck, round-bottomed flask equipped with a magnetic stirring bar is charged with a precursor compound and placed under vacuum for 3 hours. The flask is then purged with argon, and tetrahydrofuran (THF) is added via syringe. The reaction mixture is cooled to -78°C, and reagents such as allyl iodide and lithium bis(trimethylsilyl)amide are added dropwise .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps, such as flash chromatography, to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5R,6S)-Atogepant undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated analogs
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study stereoselective reactions and chiral synthesis.
Biology: Investigated for its role in modulating CGRP receptors, which are implicated in various physiological processes.
Wirkmechanismus
The mechanism of action of (3R,5R,6S)-Atogepant involves its binding to CGRP receptors, thereby inhibiting the activity of CGRP, a neuropeptide involved in the transmission of pain and the dilation of blood vessels. By blocking CGRP receptors, this compound prevents the cascade of events leading to migraine attacks. The molecular targets include the CGRP receptor complex, and the pathways involved are primarily related to pain signaling and vascular regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erenumab: Another CGRP receptor antagonist used for migraine prevention.
Fremanezumab: A monoclonal antibody targeting CGRP for migraine treatment.
Galcanezumab: Similar to fremanezumab, it targets CGRP and is used for migraine prevention.
Uniqueness
(3R,5R,6S)-Atogepant stands out due to its small molecule structure, which allows for oral administration, unlike some of the monoclonal antibodies that require injection. Its unique stereochemistry also contributes to its high specificity and efficacy in targeting CGRP receptors, making it a promising candidate for migraine prevention .
Eigenschaften
Molekularformel |
C29H23F6N5O3 |
|---|---|
Molekulargewicht |
603.5 g/mol |
IUPAC-Name |
(3S)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide |
InChI |
InChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28-/m0/s1 |
InChI-Schlüssel |
QIVUCLWGARAQIO-FFIZURTESA-N |
Isomerische SMILES |
C[C@H]1[C@H](C[C@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F |
Kanonische SMILES |
CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


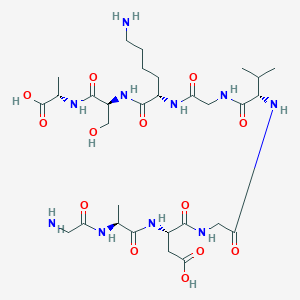



![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393116.png)
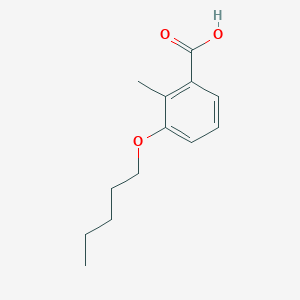
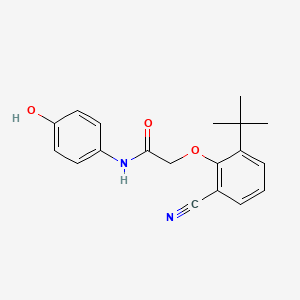
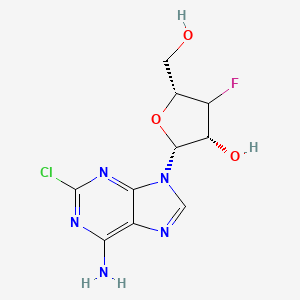
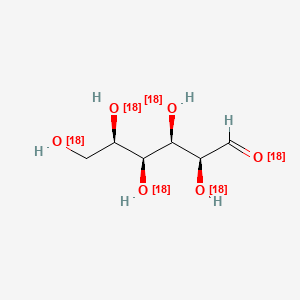
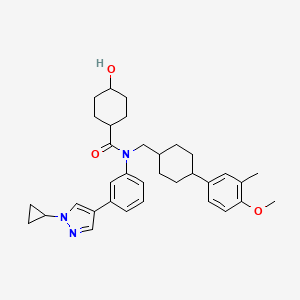
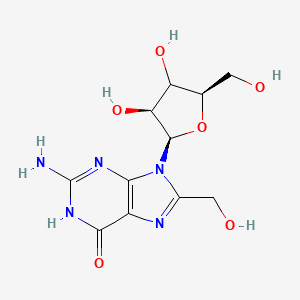
![[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate](/img/structure/B12393168.png)
